molecular formula C15H13NO3 B5381882 N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide

N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide

Cat. No. B5381882
M. Wt: 255.27 g/mol
InChI Key: RQWXBPMJZHPGEX-BQYQJAHWSA-N
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Description

N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FAAH inhibitor is a potent enzyme inhibitor that acts on fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids.

Mechanism of Action

N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor works by inhibiting the activity of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. The inhibition of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has been shown to produce various biochemical and physiological effects, including analgesia, anxiolysis, anti-inflammatory effects, and neuroprotection. N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has also been shown to improve memory and cognition in animal studies.

Advantages and Limitations for Lab Experiments

N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has several advantages for lab experiments, including its selectivity for N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide and its ability to increase endocannabinoid levels. However, N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor.

Synthesis Methods

N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor can be synthesized using various methods, including the reaction of 3-(2-furyl)acrylic acid with 3-aminophenylacetic acid in the presence of a coupling agent. The reaction mixture is then purified using chromatography to obtain the pure product. Another method involves the reaction of 3-(2-furyl)acrylic acid with 3-aminophenylacetic acid methyl ester in the presence of a coupling agent, followed by hydrolysis to obtain the product.

Scientific Research Applications

N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has been extensively studied for its potential therapeutic applications, including the treatment of pain, anxiety, and inflammation. The inhibition of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide leads to an increase in the levels of endocannabinoids, which are known to have analgesic, anxiolytic, and anti-inflammatory effects. N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[3-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(17)16-13-5-2-4-12(10-13)15(18)8-7-14-6-3-9-19-14/h2-10H,1H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWXBPMJZHPGEX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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